molecular formula C10H8BrClO2 B2619989 (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227853-01-0

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2619989
CAS No.: 2227853-01-0
M. Wt: 275.53
InChI Key: MWCQYJDHVHNINE-NKWVEPMBSA-N
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Description

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a bromine and chlorine substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of functionalized cyclopropane compounds.

Scientific Research Applications

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and halogen substituents can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Biological Activity

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for exploring its therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}BrClO2_2
  • Molecular Weight : 275.53 g/mol
  • CAS Number : 1314789-82-6
  • Purity : Typically above 95% for research purposes

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, antibacterial properties, and receptor interactions.

Cytotoxicity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For example:

  • A375 (human melanoma) : IC50_{50} = 5.7 μM
  • A549 (human lung adenocarcinoma) : No significant cytotoxicity observed.

These findings suggest that the compound may be effective in targeting specific types of cancer while sparing normal cells.

Antibacterial Activity

The compound has also shown promising antibacterial properties:

  • In vitro studies demonstrated effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound inhibits growth factors such as VEGF and bFGF in endothelial cells.
  • Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Melanoma Cells :
    • Objective: To evaluate the cytotoxic effects on melanoma cell lines.
    • Findings: The compound induced apoptosis in A375 cells with a significant reduction in cell viability at concentrations above 5 μM.
  • Antibacterial Efficacy Study :
    • Objective: To assess antibacterial activity against clinical isolates.
    • Findings: Showed a minimum inhibitory concentration (MIC) of 20 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Data Tables

Activity TypeCell Line/OrganismIC50_{50} / MICNotes
CytotoxicityA375 (melanoma)5.7 μMInduces apoptosis
CytotoxicityA549 (lung adenocarcinoma)>10 μMNo significant effect
AntibacterialStaphylococcus aureus20 μg/mLEffective against clinical isolates
AntibacterialEscherichia coli25 μg/mLFurther studies required

Properties

IUPAC Name

(1R,2R)-2-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCQYJDHVHNINE-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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